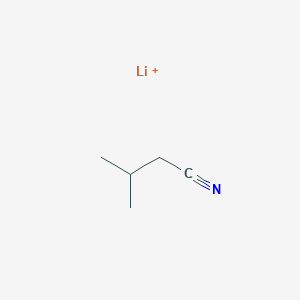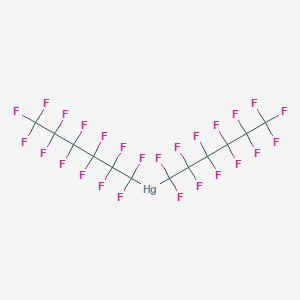
Bis(tridecafluorohexyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tridecafluorohexyl)mercury is a chemical compound that belongs to the class of organomercury compounds These compounds are characterized by the presence of mercury atoms bonded to organic groups this compound is notable for its unique structure, which includes two tridecafluorohexyl groups attached to a central mercury atom
Métodos De Preparación
The synthesis of bis(tridecafluorohexyl)mercury typically involves the reaction of mercury salts with tridecafluorohexyl-containing reagents. One common method involves the reaction of mercury(II) chloride with tridecafluorohexyl lithium or tridecafluorohexyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
Bis(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and tridecafluorohexyl-containing byproducts.
Substitution: In substitution reactions, the tridecafluorohexyl groups can be replaced by other organic or inorganic groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(tridecafluorohexyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Research into the biological effects of organomercury compounds often involves this compound due to its unique properties.
Mecanismo De Acción
The mechanism of action of bis(tridecafluorohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these proteins, leading to the inhibition of their function. This interaction can disrupt various cellular processes and pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Bis(tridecafluorohexyl)mercury can be compared with other similar organomercury compounds, such as:
- Bis(perfluorohexyl)mercury
- Bis(perfluorooctyl)mercury
- Bis(trifluoromethyl)mercury
These compounds share similar structural features but differ in the length and composition of the fluorinated alkyl groups. This compound is unique due to its specific tridecafluorohexyl groups, which impart distinct chemical and physical properties .
Propiedades
Número CAS |
63037-06-9 |
|---|---|
Fórmula molecular |
C12F26Hg |
Peso molecular |
838.68 g/mol |
Nombre IUPAC |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/2C6F13.Hg/c2*7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19; |
Clave InChI |
VUOGCYGEEUKYFK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)[Hg]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

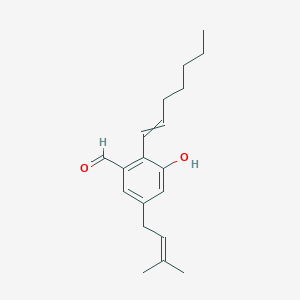
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)


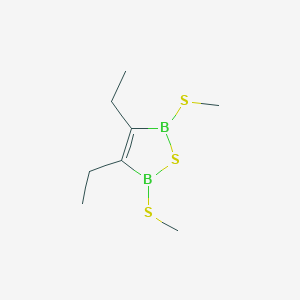
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
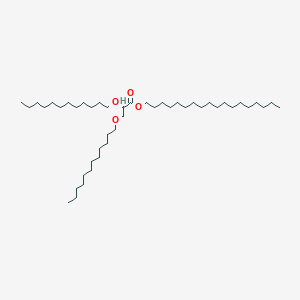
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
